molecular formula C17H17ClN6 B13880680 2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine

2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine

Cat. No.: B13880680
M. Wt: 340.8 g/mol
InChI Key: MBEXYWLVTVFKCQ-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzonitrile with piperidine and a triazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular pathways, influencing processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with a bromophenyl and methoxyphenyl group.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring.

    Piperidine derivatives: Compounds containing the piperidine moiety, widely used in pharmaceuticals .

Uniqueness

2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine is unique due to its specific combination of a pyrimidine ring, triazole ring, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17ClN6

Molecular Weight

340.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine

InChI

InChI=1S/C17H17ClN6/c18-14-4-2-12(3-5-14)15-22-16(13-6-10-19-11-7-13)24(23-15)17-20-8-1-9-21-17/h1-5,8-9,13,19H,6-7,10-11H2

InChI Key

MBEXYWLVTVFKCQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NN2C3=NC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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